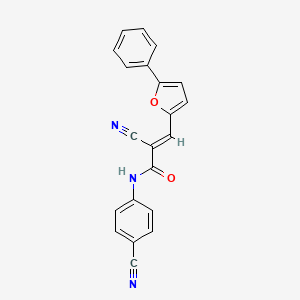

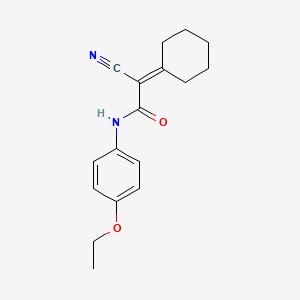

![molecular formula C18H27N5O2S B5509962 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the reaction of certain pyrimidinyl derivatives with other chemical groups to create sulfonamide compounds with potential antitumor or anti-HIV activities. For instance, Huang et al. (2001) detailed the preparation of a potent antitumor agent by reacting chlorambucil with a sulfadiazine derivative, using Schiff's base as a protective group for the aromatic amine, which could be removed by UV light irradiation (Huang et al., 2001).

Molecular Structure Analysis

Crystal structure analysis and density functional theory (DFT) calculations are common approaches to understand the molecular structure of such compounds. For example, the crystal structure and anticancer properties of a related sulfonamide compound were investigated, providing insights into its crystallization and molecular geometry (Zhang et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can be complex and lead to a variety of products depending on the reactants and conditions. Effective recognition of different amino groups in aminobenzenesulfonamides through iridium-catalyzed N-alkylation with alcohols is an example of the specific chemical reactions these compounds can undergo, demonstrating the versatility and reactivity of the sulfonamide group (Lei et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, can be characterized using various analytical techniques. The thermodynamic and spectroscopic properties of related compounds provide valuable information about their stability and intermolecular interactions (Pirilä-Honkanen, 1996).

Chemical Properties Analysis

Investigations into the chemical properties of sulfonamide derivatives often focus on their reactivity, potential for hydrogen bonding, and ability to undergo various chemical transformations. Studies on the synthesis and structural insights of novel pyrimidinones highlight the reactivity and potential applications of these compounds in various fields (Craciun et al., 1998).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Sulfonamide derivatives, including those similar to the queried compound, have been highlighted for their broad bioactive spectrum after chemical structural modifications, showing wide medicinal applications with large development value. These compounds have been researched for their potential as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents, reflecting their versatility and value in pharmaceutical development (He Shichao et al., 2016).

Environmental Science Applications

Studies on parabens, which share functional groups with the queried compound, have focused on their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens persist at low concentration levels in effluents and surface waters, raising concerns about their continuous introduction into the environment and potential as weak endocrine disrupter chemicals (Camille Haman et al., 2015).

Material Science Applications

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a group related to the queried chemical, have been explored for the discovery of sulfonamide or sultam-based functional molecules. This research highlights the potential of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry, indicating their importance in the development of new materials and drugs (Kyosuke Kaneda, 2020).

Eigenschaften

IUPAC Name |

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O2S/c1-6-19-18-22-15(5)11-17(23-18)20-7-8-21-26(24,25)16-10-13(3)12(2)9-14(16)4/h9-11,21H,6-8H2,1-5H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISNNJCLLMLTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NCCNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

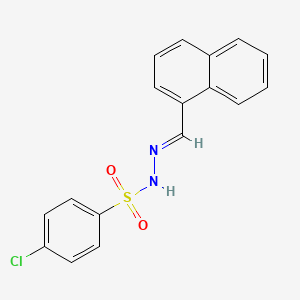

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)

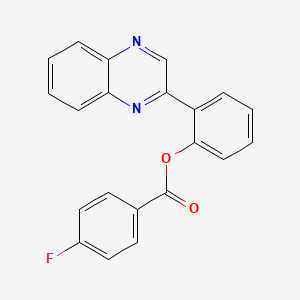

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)

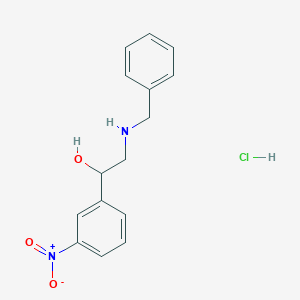

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)